N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide
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Overview
Description
N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide is a complex organic compound that features a quinoline core, a pyridine ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide typically involves multiple steps, starting from readily available starting materials. One common approach involves the condensation of 2-aminopyridine with an appropriate acylating agent to form the pyridinylacetyl intermediate. This intermediate is then subjected to cyclization with a quinoline derivative under controlled conditions to form the desired quinoline-sulfonamide structure. The reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as iodine (I2) and tert-butyl hydroperoxide (TBHP) to promote the cyclization and sulfonamide formation .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts and solvents to reduce waste and improve scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOCH3) for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups onto the pyridine ring, leading to a wide range of derivatives.
Scientific Research Applications
N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: The compound is being investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: It can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form strong hydrogen bonds with active site residues, while the quinoline and pyridine rings can participate in π-π stacking interactions with aromatic amino acids. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamide derivatives and quinoline-based molecules, such as:
Sulfadiazine: A sulfonamide antibiotic used to treat bacterial infections.
Chloroquine: A quinoline derivative used as an antimalarial drug.
Sulfasalazine: A sulfonamide used to treat inflammatory bowel disease.
Uniqueness
N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both a quinoline and a pyridine ring, along with the sulfonamide group, allows for a wide range of interactions with biological targets, making it a versatile compound for research and potential therapeutic applications.
Properties
IUPAC Name |
N,N-dimethyl-1-(2-pyridin-3-ylacetyl)-3,4-dihydro-2H-quinoline-7-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-20(2)25(23,24)16-8-7-15-6-4-10-21(17(15)12-16)18(22)11-14-5-3-9-19-13-14/h3,5,7-9,12-13H,4,6,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHLKEVUBQZCHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC2=C(CCCN2C(=O)CC3=CN=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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